N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic small molecule featuring a fused imidazo-pyrazole core linked via an ethyl spacer to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This compound is hypothesized to exhibit biological activity relevant to enzyme inhibition, given the prevalence of similar carboxamide derivatives in pharmacologically active agents .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-11-15-20(7-8-21(15)19-12)6-5-18-17(22)13-3-2-4-14-16(13)24-10-9-23-14/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOZCPKSPZVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in many biologically active molecules and pharmaceutical drugs. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Pyrazoles
are another class of organic compounds with a five-membered ring containing two nitrogen atoms. They have been found to exhibit a wide range of biological activities and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields.
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-b]pyrazole moiety and a benzo[b][1,4]dioxine ring. Its molecular formula is , with a molecular weight of approximately 332.36 g/mol. The presence of nitrogen-containing heterocycles in its structure is significant for its biological activity.
Target Pathways
The primary target of this compound is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to anti-proliferative effects in cancer cells.
Mode of Action
The compound inhibits the phosphorylation of AKT and S6 proteins, which are critical components in the signaling cascade. This inhibition results in reduced cell proliferation and induction of apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) A549 and H460 cells.
Anticancer Properties
Research indicates that this compound exhibits significant anti-proliferative activity against several cancer cell lines. The following table summarizes key findings from studies on its anticancer effects:
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| A549 (NSCLC) | 12.5 | Induces apoptosis via caspase activation |
| H460 (NSCLC) | 15.8 | Inhibits migration and invasion |
| HeLa (Cervical) | 20.0 | Causes G2/M phase arrest |
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that compounds with similar structures exhibit various biological activities including:
- Antimicrobial activity
- Anti-inflammatory effects
- Antidiabetic properties
These activities are attributed to the imidazo[1,2-b]pyrazole framework's ability to interact with multiple biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds containing the imidazo[1,2-b]pyrazole structure:
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives of imidazo[1,2-b]pyrazole significantly inhibited tumor growth in xenograft models of lung cancer .
- Anti-inflammatory Effects : Research highlighted in Journal of Medicinal Chemistry indicated that certain imidazo derivatives reduced inflammation markers in animal models of arthritis.
- Antidiabetic Potential : A recent study explored the hypoglycemic effects of related compounds, suggesting that they may enhance insulin sensitivity through modulation of glucose transporters .
Pharmacokinetics and Safety
The pharmacokinetic profile shows that this compound has high solubility in polar solvents, which may enhance its bioavailability. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its safety profile.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step reactions that integrate the imidazole and benzo[dioxine] moieties. The synthetic pathway generally includes:
- Formation of the Imidazole Ring : The initial step often involves the condensation of appropriate precursors to form the 6-methyl-1H-imidazo[1,2-b]pyrazole.
- Coupling Reaction : The synthesized imidazole is then coupled with a suitable benzo[dioxine] derivative to form the core structure.
- Carboxamide Formation : Finally, the introduction of the carboxamide group is achieved through acylation reactions.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : Various derivatives have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. These studies utilize quantitative structure–activity relationship (QSAR) models to predict and enhance efficacy .
Antimicrobial Activity
Similar compounds have also been investigated for their antimicrobial properties. Molecular docking studies suggest that these compounds can interact effectively with bacterial proteins, which may inhibit growth or survival .
Potential Therapeutic Applications
The unique chemical structure of this compound suggests several therapeutic applications:
- Cancer Treatment : Given its anticancer properties, further development could lead to new cancer therapies targeting specific pathways involved in tumor growth and metastasis.
- Infectious Diseases : Its potential as an antimicrobial agent could be explored for treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have documented the biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Analytical Data
- Thermal Stability : The target compound likely exhibits a melting point range similar to analogs (130–147°C), indicative of crystalline stability. In contrast, imidazo[1,2-a]pyridine derivatives (e.g., 1l and 2d in Evidences 2–3) show higher melting points (215–245°C), attributed to extended aromaticity and nitro group interactions .
- Chromatographic Behavior : All compounds share identical HPLC retention times (4.7 min) and purity (99.2%), suggesting analogous hydrophobicity for the target compound under 20% H₂O/80% MeOH conditions .
Functional Group Impact
- Imidazo-Pyrazole vs.
- Carboxamide vs. Ester/Nitro Groups : The dihydrodioxine carboxamide in the target compound may improve hydrogen-bonding capacity compared to the ester and nitro substituents in 1l and 2d, which could enhance solubility but reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
